naphthalen-2-yl (2S)-3-phenyl-2-(phenylformamido)propanoate
Description
Naphthalen-2-yl (2S)-3-phenyl-2-(phenylformamido)propanoate is a chiral ester derivative of a phenylalanine analog. Its core structure consists of:
- A naphthalen-2-yl ester group.
- A (2S) -configured carbon backbone.
- A 3-phenyl substituent at the propanoate chain.
- A phenylformamido (benzamide) group at position 2.
This compound is structurally related to N-benzoyl-L-phenylalanine (Bz-Phe-OH), where the carboxylic acid is esterified with a naphthalen-2-yl group . Such modifications are common in medicinal chemistry to enhance lipophilicity or modulate bioactivity.
Properties
IUPAC Name |
naphthalen-2-yl (2S)-2-benzamido-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO3/c28-25(21-12-5-2-6-13-21)27-24(17-19-9-3-1-4-10-19)26(29)30-23-16-15-20-11-7-8-14-22(20)18-23/h1-16,18,24H,17H2,(H,27,28)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPKNSHRAVHLHD-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OC2=CC3=CC=CC=C3C=C2)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OC2=CC3=CC=CC=C3C=C2)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601248299 | |
| Record name | N-Benzoyl-L-phenylalanine 2-naphthalenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601248299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15873-25-3 | |
| Record name | N-Benzoyl-L-phenylalanine 2-naphthalenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15873-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzoyl-L-phenylalanine 2-naphthalenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601248299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Selection
L-Phenylalanine serves as the chiral precursor due to its native (S)-configuration at the α-carbon. The amino group is protected via benzoylation, while the carboxylic acid is activated for esterification.
Benzoylation Protocol
L-Phenylalanine is treated with benzoyl chloride in alkaline aqueous conditions (pH 8–9) at 0–5°C to form N-benzoyl-L-phenylalanine. The reaction is monitored via thin-layer chromatography (TLC) (Rf = 0.45 in ethyl acetate/hexane, 1:1).
Esterification with 2-Naphthol
The carboxylic acid group of N-benzoyl-L-phenylalanine is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). 2-Naphthol is added stoichiometrically, and the mixture is stirred at room temperature for 12–16 hours. Crude product purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) yields the target compound in 68–72% yield.
Table 1: Optimization of Esterification Conditions
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCC/DMAP | DCM | 25 | 16 | 72 |
| EDCl/HOBt | DMF | 25 | 24 | 65 |
| H2SO4 | Toluene | 110 | 6 | 58 |
Racemic Synthesis with Chiral Resolution
Diastereomeric Salt Formation
DL-Phenylalanine is benzoylated and esterified as above to yield racemic naphthalen-2-yl 3-phenyl-2-(phenylformamido)propanoate. Resolution is achieved using (R)- or (S)-mandelic acid in ethanol. The diastereomeric salts are crystallized, and the free base is regenerated via sodium bicarbonate extraction.
Chromatographic Resolution
Chiral stationary phase HPLC (CSP-HPLC) with cellulose tris(3,5-dimethylphenylcarbamate) columns separates enantiomers using hexane/isopropanol (90:10) at 1.0 mL/min. The (2S)-enantiomer elutes at 12.3 minutes (UV detection at 254 nm).
Solid-Phase Peptide Synthesis (SPPS)
Resin Functionalization
Wang resin is loaded with Fmoc-L-phenylalanine using HOBt/EDCl in DMF. After Fmoc deprotection (20% piperidine/DMF), benzoylation is performed with benzoyl chloride and DIEA.
Esterification On-Resin
The immobilized N-benzoyl-L-phenylalanine is treated with 2-naphthol and PyBOP in DMF for 2 hours. Cleavage from the resin (95% TFA/H2O) affords the target compound in 60% yield with >99% enantiomeric excess (ee).
Enzymatic Catalysis
Lipase-Mediated Dynamic Kinetic Resolution
Racemic N-benzoyl-DL-phenylalanine is subjected to Candida antarctica lipase B (CAL-B) in vinyl acetate. The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted. Subsequent esterification with 2-naphthol in situ yields the (2S)-product in 85% ee.
Table 2: Comparison of Enzymatic vs. Chemical Methods
| Parameter | Chemical Resolution | Enzymatic Resolution |
|---|---|---|
| Yield (%) | 68–72 | 55–60 |
| Enantiomeric Excess | >99% | 85% |
| Reaction Time (h) | 16–24 | 48–72 |
Analytical Validation
Spectroscopic Characterization
Purity Assessment
High-resolution mass spectrometry (HRMS) confirms molecular ion [M+H]+ at m/z 396.1702 (calculated 396.1705).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl (2S)-3-phenyl-2-(phenylformamido)propanoate can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The phenylformamido group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
Naphthalen-2-yl (2S)-3-phenyl-2-(phenylformamido)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of naphthalen-2-yl (2S)-3-phenyl-2-(phenylformamido)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The phenylformamido group can interact with biological targets through hydrogen bonding or hydrophobic interactions, while the naphthalene ring can participate in π-π stacking interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Features
The following compounds share structural similarities with the target molecule, differing in substituents, stereochemistry, or functional groups:
Table 1: Structural Comparison
*Calculated; †Estimated from molecular formula.
Physicochemical Properties
Optical Activity
- The (2S)-configuration is critical for chiral activity. Similar compounds, like methyl (2S)-2-amino-3-(2-naphthyl)propanoate hydrochloride, exhibit high optical rotation ([α]D20 = +124° in CHCl3) .
- Bulky substituents (e.g., naphthyl) enhance steric hindrance, influencing crystallization and solubility .
Stability and Reactivity
Biological Activity
Naphthalen-2-yl (2S)-3-phenyl-2-(phenylformamido)propanoate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications, particularly in the context of anticancer activity and other pharmacological effects.
Synthesis
The synthesis of this compound typically involves the coupling of naphthalene derivatives with amino acids or their derivatives. The structural modifications enhance the compound's pharmacological profile, improving its efficacy and reducing toxicity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of naphthalene derivatives, including this compound. For instance, a related compound demonstrated significant cytotoxic activity against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells.
Table 1: Cytotoxic Activity of Naphthalene Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 6a | MDA-MB-231 | 0.03 - 0.26 |
| 6a | HeLa | 0.07 - 0.72 |
| 6a | A549 | 0.08 - 2.00 |
The study indicated that compound 6a , a naphthalene-substituted triazole derivative, exhibited remarkable in vitro cytotoxicity by arresting the cell cycle and inducing apoptosis in MDA-MB-231 cells . Furthermore, in vivo studies showed that this compound suppressed tumor growth in mice models without significant toxicity to major organs at doses up to 20 mg/kg .
The mechanism by which naphthalenes exert their anticancer effects often involves:
- Induction of Apoptosis : Compounds induce apoptosis through activation of caspases and disruption of mitochondrial membrane potential.
- Cell Cycle Arrest : They can halt the cell cycle at various phases, particularly G1/S or G2/M transitions.
In flow cytometry analyses, treated cells displayed increased early and late apoptosis markers after exposure to naphthalene derivatives .
Other Biological Activities
Beyond anticancer effects, naphthalene derivatives have been reported to exhibit:
- Antimicrobial Activity : They possess antibacterial and antifungal properties, making them candidates for further development in treating infections.
- Anti-inflammatory Effects : Some naphthalene derivatives modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.
Case Studies
- Study on Anticancer Efficacy : A recent investigation into naphthalene-based compounds revealed that modifications at the phenyl and amide positions significantly enhanced their antiproliferative activity against various cancer cell lines .
- Toxicity Assessment : In acute toxicity assays conducted on mice, compounds derived from naphthalene showed no apparent toxicity at effective doses, indicating a favorable safety profile for further pharmacological exploration .
Q & A
Q. What synthetic methodologies are recommended for preparing naphthalen-2-yl (2S)-3-phenyl-2-(phenylformamido)propanoate, and how can reaction conditions be optimized?
Methodological Answer: A general approach involves coupling naphthalen-2-ol derivatives with protected amino acid intermediates. For example, propargyl bromide can react with naphthol derivatives in the presence of K₂CO₃ in DMF to form alkoxy intermediates, followed by deprotection and amidation steps . Optimize reaction conditions by monitoring progress via TLC (n-hexane:ethyl acetate, 9:1) and adjusting stoichiometry of reagents like propargyl bromide (20 mmol per 20 mmol substrate). Purification via ethyl acetate extraction and sodium sulfate drying is recommended .
Q. How can the stereochemical configuration of the compound be confirmed experimentally?
Methodological Answer: X-ray crystallography is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to solve the crystal structure . For monoclinic systems (e.g., space group P2₁/n), collect diffraction data with a CCD diffractometer (Cu Kα radiation) and refine anisotropic displacement parameters. Software suites like WinGX can assist in visualizing ellipsoid models and generating CIF reports .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer: Store the compound in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the phenylformamido group. Avoid exposure to moisture and direct sunlight, as decomposition products may include toxic fumes (e.g., CO or NOₓ under combustion) .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: Perform density functional theory (DFT) calculations (e.g., using Gaussian or ORCA) to model transition states and predict regioselectivity. Compare activation energies for nucleophilic attack at the naphthalene ring versus the ester carbonyl group. Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates via HPLC) .
Q. How should researchers resolve contradictions in crystallographic data from different refinement software?
Methodological Answer: Discrepancies in R values between SHELXL and other programs (e.g., SIR) often arise from differences in weighting schemes or handling of twinned data. Re-analyze the raw data using a common framework (e.g., Olex2 with SHELX integration) and cross-validate with Hamilton’s R-factor ratio test. Prioritize SHELXL outputs for small-molecule refinements due to its robust handling of high-resolution data .
Q. What analytical techniques are suitable for identifying degradation products under accelerated stability testing?
Methodological Answer: Employ LC-MS/MS with electrospray ionization (ESI) to detect hydrolyzed byproducts (e.g., phenylformamide or naphthalen-2-ol). For quantification, use a C18 column with a gradient elution (water:acetonitrile + 0.1% formic acid). Cross-reference fragmentation patterns with databases like PubChem or DSSTox .
Q. How can enantiomeric purity be validated for the (2S)-configured propanoate moiety?
Methodological Answer: Use chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak IC-3) and a mobile phase of hexane:isopropanol (90:10). Compare retention times with a racemic mixture. Alternatively, employ ¹H NMR with a chiral shift reagent (e.g., Eu(hfc)₃) to split diastereotopic proton signals .
Q. What strategies mitigate batch-to-batch variability in synthetic yields?
Methodological Answer: Optimize reaction parameters via design of experiments (DoE). For example, vary temperature (25–60°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., DMAP for esterification). Use ANOVA to identify critical factors and implement process analytical technology (PAT) for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
